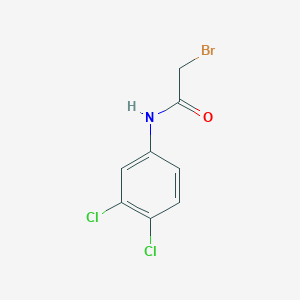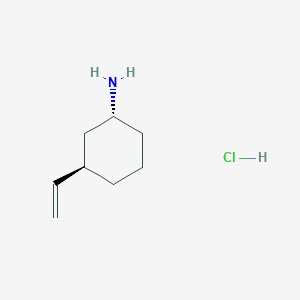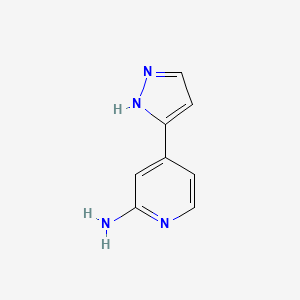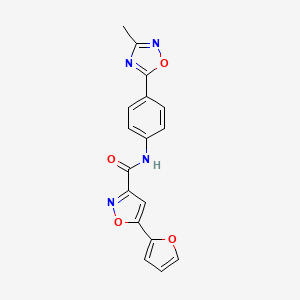![molecular formula C23H18Cl3N3S2 B2876542 4-chlorobenzyl {5-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide CAS No. 344273-49-0](/img/structure/B2876542.png)
4-chlorobenzyl {5-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-chlorobenzyl {5-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide” is a chemical compound with the molecular formula C19H18Cl3N3S2 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound can be confirmed by techniques such as single-crystal X-ray diffraction . Density functional theory (DFT) calculations can be used to explore the properties of the compound, free from the influence of the crystal field . These calculations can reveal important information about the conformation and electronic properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 458.84 . Other properties such as melting point, boiling point, and density would require experimental determination.科学的研究の応用
Agrochemical Research
This compound exhibits properties that can be harnessed in the development of new agrochemicals. Its structural similarity to known triazine derivatives, which have been used as herbicides, insecticides, and fungicides, suggests potential utility in plant protection. Preliminary bioassays have indicated aphicidal and antifungal activities, which could lead to the synthesis of novel agents for controlling pests and plant diseases .
Pharmaceutical Development
Triazine compounds have been explored for their pharmaceutical applications, including anticancer, antimicrobial, and anticonvulsant activities. The electron-withdrawing groups in the compound’s structure may contribute to these biological activities, making it a candidate for further drug development and medicinal chemistry studies .
Material Science
The compound’s ability to form stable crystals with specific molecular conformations could be of interest in material science. Understanding its crystal structure can aid in the design of new materials with desired physical properties, such as thermal stability or electronic characteristics .
Bioactivity Profiling
The bioactive properties of this compound against various biological targets can be profiled to determine its efficacy and specificity. This includes testing against a range of pathogens, pests, and possibly even cancer cell lines to assess its therapeutic potential .
Chemical Synthesis and Catalysis
As a compound with multiple reactive sites, it could serve as an intermediate in the synthesis of more complex molecules. Its potential as a catalyst in organic reactions could also be explored, possibly leading to more efficient synthesis pathways .
Environmental Science
Investigating the environmental fate and impact of this compound, including its biodegradability and potential toxicity to non-target organisms, is crucial. This research could inform safety guidelines for its use and disposal .
Analytical Chemistry
Developing analytical methods for the detection and quantification of this compound in various matrices is important for both environmental monitoring and quality control in manufacturing processes .
Computational Chemistry
Computational studies, including density functional theory (DFT) calculations, can provide insights into the electronic structure and reactivity of the compound. These studies can predict its behavior in different chemical environments and under various conditions .
特性
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanylmethyl]-5-[(3,4-dichlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl3N3S2/c24-18-9-6-16(7-10-18)13-30-15-22-27-28-23(29(22)19-4-2-1-3-5-19)31-14-17-8-11-20(25)21(26)12-17/h1-12H,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKYNHNATIQILM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=C(C=C3)Cl)Cl)CSCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl3N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chlorobenzyl {5-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-oxo-2-phenyl-5-propyl-N-(pyridin-4-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2876461.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2876462.png)
![N-(1-cyanocyclopentyl)-2-[(2-nitrophenyl)amino]acetamide](/img/structure/B2876463.png)



![2-[(4-Tert-butylphenyl)methylsulfanyl]-3-[(6-chloropyridazin-3-yl)amino]quinazolin-4-one](/img/structure/B2876468.png)

![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-fluorobenzamide](/img/structure/B2876470.png)
![5-{[(4-Bromophenyl)sulfanyl]methyl}-3-chloro-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B2876472.png)

![O2-tert-butyl O5-ethyl 2,7-diazaspiro[3.4]octane-2,5-dicarboxylate](/img/structure/B2876477.png)
![1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene](/img/structure/B2876479.png)
![N-[(Z)-(4-phenoxyphenyl)methylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2876482.png)